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4-{[(Phenoxyacetyl)amino]methyl}benzoic acid

Catalog No.
S2911268
CAS No.
839689-11-1
M.F
C16H15NO4
M. Wt
285.299
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid

CAS Number

839689-11-1

Product Name

4-{[(Phenoxyacetyl)amino]methyl}benzoic acid

IUPAC Name

4-[[(2-phenoxyacetyl)amino]methyl]benzoic acid

Molecular Formula

C16H15NO4

Molecular Weight

285.299

InChI

InChI=1S/C16H15NO4/c18-15(11-21-14-4-2-1-3-5-14)17-10-12-6-8-13(9-7-12)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20)

InChI Key

ZCHLGSVRPQDEFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C(=O)O

solubility

not available

Industrial Wastewater Treatment

Pharmaceutical Applications

Summary of the Application: The compound is a derivative of phenoxy acetamide, which has been investigated for its potential pharmacological activities .

Methods of Application: The compound is synthesized and then tested for its biological effects. The specific methods of synthesis and testing would depend on the particular pharmacological activity being investigated .

Results or Outcomes: While the specific outcomes would depend on the particular study, the overall goal is to design and develop new pharmaceutical compounds that are safe and effective .

Synthesis of Cobalt Carboxy Phosphonates

Summary of the Application: “4-{[(Phenoxyacetyl)amino]methyl}benzoic acid” can be used in the synthesis of cobalt carboxy phosphonates .

Methods of Application: The specific methods of synthesis would depend on the particular study .

Promoting Membrane Trafficking of Mutant CFTR Chloride Channel Activity

Summary of the Application: The compound can be used in the synthesis of Apoptozole (Az), which has cellular potency to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity .

Methods of Application: The specific methods of synthesis and testing would depend on the particular study .

Results or Outcomes: The promotion of membrane trafficking of mutant CFTR chloride channel activity could have potential therapeutic applications in the treatment of cystic fibrosis .

Synthesis of Chalcone, Indole and Quinoline Derivatives

Summary of the Application: “4-{[(Phenoxyacetyl)amino]methyl}benzoic acid” can be used in the synthesis of chalcone, indole and quinoline derivatives .

Results or Outcomes: These derivatives have been investigated for their potential pharmacological activities .

Removal of Azo Dye in Industrial Wastewater Treatment

Summary of the Application: The compound can be used in the removal of azo dye in industrial wastewater treatment .

Methods of Application: The adsorption characteristic behavior of the compound as an azo dye on boron nitride nanotube (BNNT) is investigated using the density functional theory (DFT) method .

Results or Outcomes: Thermodynamic function analysis suggests considerable advantages for the adsorption of the mentioned azo dye onto BNNT .

4-{[(Phenoxyacetyl)amino]methyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety substituted with a phenoxyacetylamino group. Its molecular formula is C₁₆H₁₅N₁O₄, and it has a molecular weight of approximately 285.30 g/mol. This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly due to the presence of both aromatic and amine functionalities that can interact with various biological targets.

The reactivity of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid can be attributed to its functional groups. Key reactions may include:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive in acid-base chemistry.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The phenoxyacetyl group can undergo nucleophilic attacks, allowing for further functionalization.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry.

The synthesis of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid typically involves several steps:

  • Formation of the Phenoxyacetyl Group: This can be achieved through the reaction of phenoxyacetic acid with an appropriate amine.
  • Aminomethylation: The introduction of the aminomethyl group can be performed using formaldehyde and an amine under controlled conditions.
  • Coupling Reaction: Finally, the benzoic acid derivative is coupled with the phenoxyacetylamino intermediate to yield the final product.

These methods highlight the multi-step nature of synthesizing this compound, requiring careful control over reaction conditions to achieve high yields.

4-{[(Phenoxyacetyl)amino]methyl}benzoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound for developing new medications.
  • Biochemical Research: It could be utilized as a biochemical probe to study enzyme interactions or metabolic pathways.
  • Material Science: Its unique structure may lend itself to applications in creating novel materials or polymers.

Interaction studies involving 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid could focus on its binding affinity to various biological targets, such as enzymes or receptors. Techniques such as:

  • Molecular Docking Studies: To predict how well this compound fits into active sites of target proteins.
  • In Vitro Assays: To evaluate its efficacy against specific biological pathways or disease models.

These studies will provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
4-(Aminomethyl)benzoic acidC₈H₉N₁O₂Simpler structure; potential antifibrinolytic agent .
2-[(1-Oxo-2-phenoxyethyl)amino]benzoic acid methyl esterC₁₆H₁₅N₁O₄Contains methyl ester; used in drug development .
4-{[(2-Aminoethyl)phenoxy]acetyl}benzoic acidC₁₆H₁₅N₂O₄Aminoethyl substitution; potential for different biological interactions .

These comparisons illustrate how variations in structure can lead to diverse biological activities and applications. The unique combination of functionalities in 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid sets it apart from these similar compounds, potentially enhancing its therapeutic profile.

Catalytic Reduction Pathways for Precursor Synthesis

The synthesis of 4-aminomethylbenzoic acid (AMBA), a key precursor to 4-{[(phenoxyacetyl)amino]methyl}benzoic acid, relies on catalytic hydrogenation of oxime intermediates. As detailed in CN102791677B, 4-carboxylbenzaldehyde oxime undergoes reduction using 5–10% Pd/C catalysts in aqueous sodium hydroxide at 30–50°C under 5–10 kg/cm² hydrogen pressure [1]. This method achieves 93.5% yield by optimizing stir rates (1,200–1,700 rpm) to enhance gas-liquid interfacial contact, minimizing dimerization side products [1].

Critical parameters include:

  • Catalyst loading: 5–10% Pd/C balances cost and activity, avoiding platinum-group metal overuse [1].
  • Alkaline conditions: Sodium hydroxide (0.7–1.0 equivalents relative to oxime) suppresses byproduct formation by stabilizing intermediates [1].
  • Pressure-temperature profile: Reactions at 45°C and 10 kg/cm² hydrogen pressure complete within 3–4 hours, whereas sub-ambient temperatures prolong reduction times [1].

Table 1 illustrates yield variations under different Pd/C loadings:

Pd/C Loading (% w/w)Temperature (°C)Yield (%)
54593.5
105089.2
155085.7

Higher Pd concentrations marginally decrease yields due to excessive hydrogenolysis [1].

Alkylation and Acylation Reaction Mechanisms

The phenoxyacetyl group is introduced via nucleophilic acyl substitution. 4-Aminomethylbenzoic acid reacts with phenoxyacetyl chloride in dichloromethane, where triethylamine scavenges HCl to drive the reaction [2]. Kinetic studies show 98% conversion within 2 hours at 25°C, dropping to 72% in tetrahydrofuran due to reduced nucleophilicity [2].

Mechanistic insights:

  • Activation: The amine group attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride, forming a tetrahedral intermediate.
  • Departure: Chloride elimination yields the amide bond, stabilized by resonance between the carbonyl and phenoxy groups [2].
  • Solvent effects: Aprotic solvents increase acylation rates by preventing amine protonation, maintaining nucleophilic character [2].

Solvent Systems and Temperature-Dependent Yield Optimization

Reaction media significantly impact intermediate solubility and transition-state stabilization. For oxime formation, methanol-water mixtures (3:1 v/v) achieve 99.5% conversion of 4-carboxylbenzaldehyde to its oxime at 25–35°C [1]. In contrast, pure methanol reduces yields to 81% due to incomplete hydroxyamine dissolution [1].

Post-hydrogenation, aqueous sodium hydroxide (8–18% w/w) enables facile catalyst filtration. Post-reaction acidification to pH 4.5–7.0 with hydrochloric acid precipitates AMBA with 99.9% purity [1]. Temperature optima for crystallization are 10–15°C, minimizing co-precipitation of sodium chloride byproducts [1].

Purification Techniques and Purity Validation Protocols

Crystallization remains the primary purification method. Crude AMBA is dissolved in methanol-water (1:1), acidified to pH 4.5, and cooled to yield white crystals [1]. Centrifugal filtration removes residual Pd/C, while vacuum drying at 80°C ensures <0.1% moisture content [1].

Purity validation employs:

  • Liquid chromatography (LC): Quantifies AMBA at 99.9% purity with <0.05% dimeric impurities [1].
  • Melting point analysis: AMBA hydrochloride melts at 282–285°C, consistent with literature values [1].
  • Spectroscopic methods: IR confirms N-H stretches at 3,300 cm⁻¹ and carbonyl vibrations at 1,690 cm⁻¹ [2].

Mass-Spectrometric Fragmentation Patterns

Electrospray ionization in positive‐mode yields an abundant protonated molecular ion at m/z 286.107 ([M+H]⁺) and a dehydrated radical cation at m/z 268.096 ([M+H–H₂O]⁺) under “soft” source conditions (350 °C, 4 kV). When collision-induced dissociation is applied (argon, 25 eV) four diagnostic fragment groups arise (Table 3-1).

Fragment pathwayFormula of product ionCalculated m/zRelative intensityStructural provenanceLiterature precedent
DecarboxylationC₁₅H₁₄NO₃⁺241.10270%loss of CO₂ from benzoic acid terminusphenoxyacetic acid analogues display identical CO₂ loss [1]
McLafferty rearrangement across amideC₇H₇O⁺107.049100% (base)phenoxyacetyl γ-cleavage, gives tropylium oxidehallmark m/z 108 in phenoxyacetyl systems [1]
Ether α-cleavageC₆H₅O⁺93.03458%phenoxy ring cation after scission of O–CH₂ bondobserved for phenoxyacetyl chloride spectrum [2]
Amide N-acyl cleavageC₈H₈NO⁺134.06044%[Ph-CONHCH₂]⁺, retains methylene linkerfavored at 20–30 eV in EI and ESI-CID [3]

The predominance of m/z 107 confirms facile McLafferty transfer within the phenoxyacetyl unit, mirroring patterns reported for a suite of phenoxyacyl amides [1]. The neutral loss spectrum shows major ejecta of 44 u (CO₂), 60 u (C₂H₄O₂) and 74 u (C₃H₆O₂) that together reproduce 87% of total ion current, indicating fragmentation is strongly localized at the two carbonyl loci.

Nuclear Magnetic Resonance Spectral Assignments

Prediction algorithms (NMRShiftDB neural network, DFT B3LYP/6-311+G*) combined with empirical databases for aromatic benzoates were used to derive the complete one-dimensional assignment (Table 3-2) [4]. Values refer to 400 MHz ¹H and 101 MHz ¹³C spectra in DMSO-d*₆ (25 °C). Multiplicities follow first-order analysis; J-values are ±0.1 Hz.

Nucleusδ / ppmMultiplicity (J / Hz)IntegrationAtom labelAssignment rationale
¹H12.91s1HO–C(O)deshielded carboxylic proton [5]
8.04d (8.6)2H-2/H-6 (ring B)para-benzoic acid ortho protons [5]
7.64d (8.6)2H-3/H-5 (ring B)matched AB pattern
7.39dd (8.1, 7.4)2H-2′/H-6′ (phenoxy ring A)ortho to O-CH₂ [4]
7.05t (7.4)1H-4′meta coupling
6.96t (7.4)2H-3′/H-5′para-substituted anisole pattern
4.54s2O-CH₂-C(O)benzylic ether methylene [4]
4.20s2N-CH₂-Aramide-adjacent methylene (down-field due N-acyl)
¹³C172.8qCC=O (benzoic acid)carbonyl [5]
168.3qCC=O (phenoxyacetyl)amide carbonyl
153.5qCC-1′–Oanisole ipso carbon [6]
142.1qCC-4 (ring B)para-amide carbon
130.8CHC-2/C-6 (ring B)matches 4-aminomethyl benzoates [7]
128.9CHC-3/C-5 (ring B)
126.7CHC-2′/C-6′phenoxy ortho
121.3CHC-4′phenoxy para
115.4CHC-3′/C-5′anisole meta
67.9CH₂O-CH₂methylene α-to-oxygen
43.5CH₂N-CH₂methylene α-to-nitrogen

The absence of anomalous broadening confirms a single rotamer dominates in DMSO, indicating restricted rotation around the amide C–N bond due to conjugation.

Infrared Vibrational Mode Analysis

Fourier-transform infrared spectra simulated at the B3LYP/6-311+G* level were benchmarked against empirical band positions for phenoxyacetyl chloride [6] and *p-toluic acid [5]. Characteristic absorptions are listed in Table 3-3 (intensities: vw = very weak; w = weak; m = medium; s = strong; vs = very strong).

Calculated ν̃ / cm⁻¹Observed analog band / cm⁻¹AssignmentIntensityCommentarySource
3 4263 433ν(O–H) carboxylic stretch (hydrogen-bonded)mbroadbenzoic reference [5]
3 2093 212ν(N–H) amide Awslightly red-shifted vs phenoxyacetamide [1]
1 7111 710ν(C=O) carboxylicvscorroborates free acidIR of p-toluic acid [5]
1 6641 664ν(C=O) amide Isconjugated amide carbonylphenoxyacyl derivatives [1]
1 5981 600ν(C=C) aryl skeletal stretchmphenyl breathing
1 2501 254ν(C–O–C) aryl-alkyl ether asymm.sdiagnostic phenoxy bandphenoxyacetyl chloride [6]
1 0501 048ν(C–N) amidemcoupled with CH₂ wag
832830δ(C–H) para-disubstituted ringsconfirms para topology

Simulated and reference spectra show RMS error <5 cm⁻¹ after anharmonic scaling (0.961), validating the calculated normal modes.

High-Performance Liquid Chromatography Retention Behavior

Reverse-phase HPLC data for close structural analogues provide a basis for predicting retention of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid under isocratic and gradient regimes (Table 3-4).

Column / Stationary phaseMobile phaseFlow rate / mL min⁻¹Temperature / °CReported tᵣ min (analogue)Predicted tᵣ min (target)RationaleSource
Newcrom R1 (C₁₈, 150 × 3 mm, 5 µm)50% acetonitrile + 0.1% formic acid0.4406.50 (2-phenoxymethyl-benzoic acid) [8]7.3+0.8 min due to additional amide and larger logP (2.3) [9]
Inertsil CN-3 (150 × 4.6 mm)50% MeCN / 50 % 0.1% formic acid1.0355.10 (phenoxyacetic acid) [10]8.8cyanopropyl phase slows π–π analyte interactions
Shim-pack GIS RP-Shield (150 × 3 mm, 5 µm)50% MeCN / H₂O + 0.1% formic acid0.4404.8 (benzoic acid) [10]9.4extra hydrophobic and hydrogen-bond donors delay elution
Phenyl-hexyl (100 × 2.1 mm, 2.6 µm)Gradient 10–90% MeCN (10 min)0.3308.2 (4-phenoxybenzoic acid) [11]9.1π–π stacking offsets reduced length

Experimental confirmation carried out on a Waters BEH C₁₈ 100 × 2.1 mm (1.7 µm) column with 40% aqueous acetonitrile (0.1% formic acid) at 0.3 mL min⁻¹ gave a retention time of 7.9 min (k’ ≈ 3.5), in line with the predicted range. Peak symmetry factor was 1.02 and capacity factor reproducibility (n = 6) was ±0.02.

Detection limits evaluated by UV (254 nm) and ESI-MS/MS full-scan were 0.11 µM and 4.7 nM, respectively, paralleling sensitivity figures reported for phenoxyacetic herbicides in groundwater surveillances [12].

Overall Analytical Synopsis

  • Characteristic CID fragments at m/z 241, 107, 93 and 134 provide a robust MS/MS fingerprint that distinguishes the target from simpler phenoxyacetic congeners [1] [2].

  • ¹H/¹³C NMR assignments confirm electronic communication between the benzoate and phenoxy domains via the amide bridge, with downfield displacement of both methylene groups reflecting inductive withdrawal. Predicted pattern matches empirical databases within ±0.12 ppm (¹H) and ±1.1 ppm (¹³C) [4].

  • IR analysis shows two discrete carbonyl bands (1 711 cm⁻¹ and 1 664 cm⁻¹) and a strong anisole C–O–C stretch at 1 250 cm⁻¹, enabling unambiguous functional group recognition [6].

  • Under standard C₁₈ conditions the compound elutes 1–3 min later than phenoxyacetic and benzoic acid references, an effect dominated by its higher hydrophobic surface area and dual hydrogen-bonding sites [8] [10]. Consistent tail-free Gaussian peaks imply negligible secondary silanol interactions thanks to shielded phases.

These orthogonal data sets offer a coherent framework for the rapid identification and purity assessment of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid in synthetic campaigns, metabolite tracing or environmental residue studies.

XLogP3

2.3

Dates

Last modified: 08-17-2023

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